molecular formula C13H22N2O2S B14693945 o-Toluenesulfonamide, N-(2-diethylaminoethyl)- CAS No. 32411-08-8

o-Toluenesulfonamide, N-(2-diethylaminoethyl)-

Cat. No.: B14693945
CAS No.: 32411-08-8
M. Wt: 270.39 g/mol
InChI Key: JNKZSGLYVGKQPJ-UHFFFAOYSA-N
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Description

o-Toluenesulfonamide, N-(2-diethylaminoethyl)- is an organic compound with significant applications in various fields. It is known for its unique chemical properties and versatility in synthetic chemistry. This compound is a derivative of toluenesulfonamide, where the sulfonamide group is substituted with a 2-diethylaminoethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of o-Toluenesulfonamide, N-(2-diethylaminoethyl)- typically involves the reaction of o-toluenesulfonyl chloride with 2-diethylaminoethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

o-Toluenesulfonamide, N-(2-diethylaminoethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of o-Toluenesulfonamide, N-(2-diethylaminoethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include inhibition of folate synthesis in bacteria, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

  • p-Toluenesulfonamide
  • N-Ethyl-o-toluenesulfonamide
  • N-Methyl-o-toluenesulfonamide

Comparison

Compared to similar compounds, o-Toluenesulfonamide, N-(2-diethylaminoethyl)- exhibits unique properties due to the presence of the 2-diethylaminoethyl group. This substitution enhances its solubility and reactivity, making it more versatile in synthetic applications. Additionally, its ability to act as a protecting group and its potential therapeutic applications set it apart from other toluenesulfonamide derivatives .

Properties

CAS No.

32411-08-8

Molecular Formula

C13H22N2O2S

Molecular Weight

270.39 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-2-methylbenzenesulfonamide

InChI

InChI=1S/C13H22N2O2S/c1-4-15(5-2)11-10-14-18(16,17)13-9-7-6-8-12(13)3/h6-9,14H,4-5,10-11H2,1-3H3

InChI Key

JNKZSGLYVGKQPJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNS(=O)(=O)C1=CC=CC=C1C

Origin of Product

United States

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